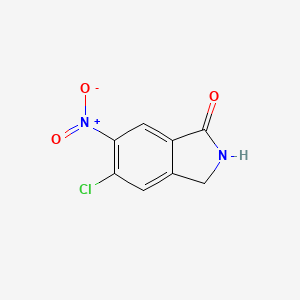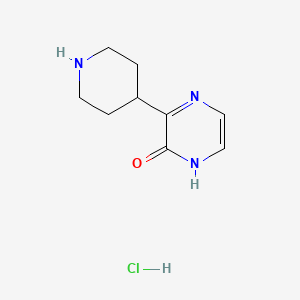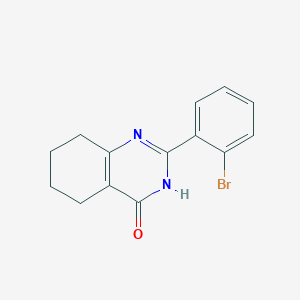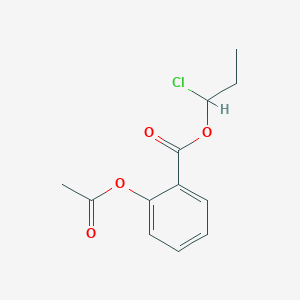
1-Chloropropyl 2-acetyloxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloropropyl 2-acetyloxybenzoate: is an organic compound with the molecular formula C12H13ClO4 and a molecular weight of 256.68 g/mol It is a derivative of benzoic acid, specifically an ester formed from 1-chloropropanol and 2-acetyloxybenzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloropropyl 2-acetyloxybenzoate can be synthesized through the esterification reaction between 1-chloropropanol and 2-acetyloxybenzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality ester.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloropropyl 2-acetyloxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 1-chloropropanol and 2-acetyloxybenzoic acid.
Substitution: The chlorine atom in the 1-chloropropyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as NaOH, NH3, or RSH under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Hydrolysis: 1-Chloropropanol and 2-acetyloxybenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
Chemistry: 1-Chloropropyl 2-acetyloxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study ester hydrolysis and the activity of esterases. It can also serve as a model compound for investigating the metabolism of ester-containing drugs.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including plasticizers, surfactants, and lubricants. Its unique properties make it suitable for various applications in material science and chemical engineering.
Mecanismo De Acción
The mechanism of action of 1-chloropropyl 2-acetyloxybenzoate primarily involves its hydrolysis to release 1-chloropropanol and 2-acetyloxybenzoic acid. The ester bond is cleaved by esterases or under acidic or basic conditions, leading to the formation of the corresponding alcohol and acid. The released 1-chloropropanol can further undergo metabolic transformations, while 2-acetyloxybenzoic acid may exhibit biological activity similar to other benzoic acid derivatives.
Comparación Con Compuestos Similares
1-Chloropropyl benzoate: Similar ester structure but lacks the acetyloxy group.
2-Acetyloxybenzoic acid: The parent acid without the ester linkage.
1-Chloropropanol: The alcohol component of the ester.
Uniqueness: 1-Chloropropyl 2-acetyloxybenzoate is unique due to the presence of both the 1-chloropropyl and 2-acetyloxybenzoate moieties. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its reactivity and potential for hydrolysis make it a valuable intermediate in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C12H13ClO4 |
|---|---|
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
1-chloropropyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C12H13ClO4/c1-3-11(13)17-12(15)9-6-4-5-7-10(9)16-8(2)14/h4-7,11H,3H2,1-2H3 |
Clave InChI |
WKOUUGDYCONGEQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(OC(=O)C1=CC=CC=C1OC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one](/img/structure/B13890757.png)
![tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B13890761.png)
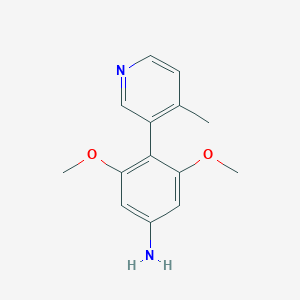
![2-Tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13890774.png)
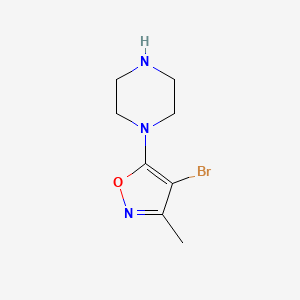
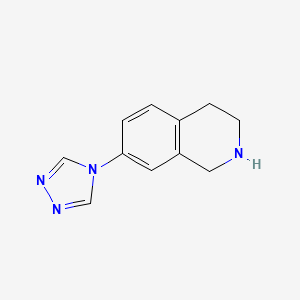


![1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13890802.png)

